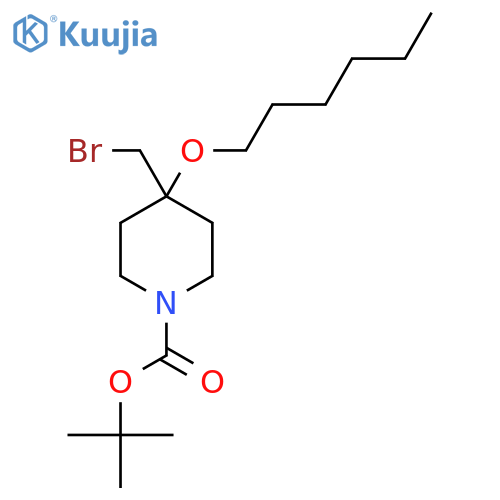

Cas no 1701665-44-2 (tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate)

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate

- 1701665-44-2

- EN300-1135755

-

- インチ: 1S/C17H32BrNO3/c1-5-6-7-8-13-21-17(14-18)9-11-19(12-10-17)15(20)22-16(2,3)4/h5-14H2,1-4H3

- InChIKey: XBTMRLBHEPOBHB-UHFFFAOYSA-N

- ほほえんだ: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OCCCCCC

計算された属性

- せいみつぶんしりょう: 377.15656g/mol

- どういたいしつりょう: 377.15656g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 9

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1135755-1g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1135755-10g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1135755-5.0g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 5g |

$4309.0 | 2023-06-09 | ||

| Enamine | EN300-1135755-10.0g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 10g |

$6390.0 | 2023-06-09 | ||

| Enamine | EN300-1135755-1.0g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 1g |

$1485.0 | 2023-06-09 | ||

| Enamine | EN300-1135755-0.1g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1135755-2.5g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1135755-0.5g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1135755-0.05g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1135755-0.25g |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate |

1701665-44-2 | 95% | 0.25g |

$972.0 | 2023-10-26 |

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylateに関する追加情報

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate (CAS No. 1701665-44-2)

The compound tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate (CAS No. 1701665-44-2) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. Its structure consists of a piperidine ring substituted with a tert-butyl group, a bromomethyl group, and a hexyloxy group. This combination of functional groups makes it a versatile compound for research and development in the fields of organic synthesis, drug discovery, and materials science.

The synthesis of tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate involves multi-step reactions, including nucleophilic substitution, alkylation, and esterification processes. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing the environmental footprint and enhancing yield. These improvements are particularly relevant in the context of green chemistry initiatives, which aim to minimize waste and energy consumption in chemical manufacturing.

In terms of applications, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its bromomethyl group serves as an electrophilic site for further substitution reactions, allowing for the incorporation of various functional groups tailored to specific biological targets. For instance, researchers have explored its use in the development of kinase inhibitors and other enzyme-targeting agents, leveraging its structural flexibility to optimize binding affinity and selectivity.

Recent studies have also highlighted the potential of tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate in polymer chemistry. The hexyloxy group imparts hydrophobicity to the molecule, making it suitable for applications in water-repellent coatings and advanced materials. Additionally, its piperidine ring contributes to structural rigidity, which is advantageous in designing high-performance polymers with tailored mechanical properties.

The pharmacological properties of this compound are currently under investigation. Early studies suggest that it may exhibit moderate bioactivity against certain cancer cell lines, although further research is required to confirm these findings. Its tert-butyl group is known to enhance lipophilicity, potentially improving drug absorption and bioavailability. However, the presence of the bromomethyl group raises concerns about potential toxicity, necessitating thorough toxicological evaluations before any clinical applications.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize this compound with high precision. These methods provide detailed insights into its molecular structure and purity, ensuring consistency in its production and application across different research settings.

In conclusion, tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate represents a valuable building block in contemporary organic chemistry. Its unique combination of functional groups offers diverse opportunities for innovation across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic and industrial chemical endeavors.

1701665-44-2 (tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate) 関連製品

- 337497-82-2(<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile)

- 1496323-46-6(5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

- 872612-77-6(N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)

- 858765-06-7((2Z)-2-(2,4-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)

- 496875-47-9(5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester)

- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)

- 2137995-17-4(5-Bromo-2-cyclobutyl-3-hydrazinylquinoline)

- 4430-41-5(1-Isothiocyanato-8-(methylsulfenyl)-octane)

- 1227571-74-5(2-fluoro-5-methoxypyridin-4-amine)

- 2060020-31-5((4-chloro-3-nitrophenyl)iminodimethyl-lambda6-sulfanone)